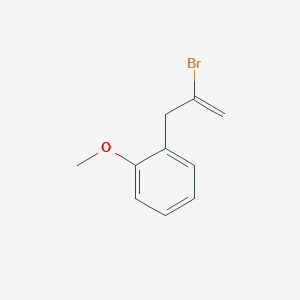

2-Bromo-3-(2-methoxyphenyl)-1-propene

Beschreibung

A Member of the Halogenated Propene and Aryl Ether Families

2-Bromo-3-(2-methoxyphenyl)-1-propene belongs to two important classes of organic compounds: halogenated propene derivatives and aryl ethers. Halogenated organic compounds are widely utilized in industry and are starting materials for the synthesis of a broad range of organic compounds. ncert.nic.in The presence of a halogen atom on the propene backbone introduces a reactive site, making it susceptible to a variety of nucleophilic substitution and cross-coupling reactions. pnrjournal.comresearchgate.net The replacement of a hydrogen atom in an aliphatic hydrocarbon with a halogen atom leads to the formation of an alkyl halide, or haloalkane. ncert.nic.in

Aryl ethers are characterized by an oxygen atom connected to an aromatic ring and an alkyl or vinyl group. fiveable.me This functional group is a key component in many pharmaceuticals, fragrances, and polymers. The synthesis of aryl ethers can be achieved through methods like the Williamson ether synthesis, Ullmann condensation, and transition-metal-catalyzed cross-coupling reactions. organic-chemistry.orgacs.orgorganic-chemistry.orgrsc.org The methoxy (B1213986) group on the phenyl ring in this compound influences the electronic properties of the aromatic system, which in turn affects its reactivity.

The Synthetic Power of Allylic Bromides and Methoxyphenyl Moieties

The strategic importance of this compound in synthetic chemistry is rooted in the distinct reactivity of its two core components: the allylic bromide and the methoxyphenyl group.

Allylic Bromides: The bromine atom in an allylic position is particularly labile, making it an excellent leaving group in nucleophilic substitution reactions. This reactivity is due to the stability of the resulting allylic carbocation, which is resonance-stabilized. Allylic bromides are valuable precursors for introducing allyl groups into molecules, a common motif in many natural products and bioactive compounds. nih.govmasterorganicchemistry.com They readily participate in reactions with a wide range of nucleophiles, including carbanions, amines, and alkoxides, to form new carbon-carbon and carbon-heteroatom bonds. chemicalbook.com A common method for their synthesis is allylic bromination using N-bromosuccinimide (NBS). youtube.compearson.com

Methoxyphenyl Moieties: The methoxy group (-OCH3) is an electron-donating group that influences the reactivity of the benzene (B151609) ring. organicchemistrytutor.com Through resonance, it increases the electron density at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution at these sites. libretexts.orglibretexts.org This directing effect is a powerful tool in organic synthesis, allowing for regioselective functionalization of the aromatic ring. youtube.comleah4sci.com Furthermore, the methoxy group can be cleaved under certain conditions to reveal a phenol, providing another avenue for molecular diversification.

A Compound Meriting In-depth Investigation

The combination of a reactive allylic bromide and an electronically influential methoxyphenyl group within the same molecule makes this compound a highly versatile and valuable building block in organic synthesis. The rationale for its in-depth investigation lies in its potential to serve as a linchpin in the synthesis of complex target molecules.

The allylic bromide functionality allows for the introduction of the entire 2-(2-methoxyphenyl)allyl moiety into a substrate through various coupling strategies. Simultaneously, the methoxyphenyl ring can be further functionalized, leveraging the directing effect of the methoxy group. This dual reactivity allows for a modular and convergent approach to the synthesis of intricate structures. The potential to construct diverse molecular scaffolds from a single, readily accessible starting material underscores the importance of a thorough understanding of the reactivity and synthetic applications of this compound.

Compound Data

Below are tables detailing the properties of this compound and related compounds.

| Property | Value |

|---|---|

| Molecular Formula | C10H11BrO |

| Molecular Weight | 227.10 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| CAS Number | 731773-14-1 bldpharm.com |

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| 2-Bromo-3-methoxyprop-1-ene | C4H7BrO | 151.00 nih.gov | Simple bromo-methoxy propene structure nih.gov |

| 2-Bromo-3,3,3-trifluoro-1-propene | C3H2BrF3 | 174.95 samaterials.com | Trifluoromethylated propene derivative samaterials.com |

| 2-Bromoprop-2-en-1-ol | C3H5BrO | 136.97 | Allylic bromide with a hydroxyl group drugbank.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-bromoprop-2-enyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMZHQBTAFKEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641180 | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731773-14-1 | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 3 2 Methoxyphenyl 1 Propene and Its Analogues

Established Synthetic Routes for Structurally Related Brominated Alkenes

The synthesis of brominated alkenes, particularly those with aryl substitution, relies on a set of well-established organic reactions. These methods provide a foundational understanding for developing a specific synthesis for 2-bromo-3-(2-methoxyphenyl)-1-propene.

Grignard Reagent Based Syntheses of 2-Bromo-3-phenyl-1-propene and Related Structures

Grignard reagents, which are organomagnesium halides (RMgX), are potent nucleophiles used extensively in the formation of carbon-carbon bonds. A key example is the synthesis of 2-bromo-3-phenyl-1-propene, an analogue of the target compound. This synthesis is achieved by reacting phenylmagnesium bromide with 2,3-dibromopropene. prepchem.com In this reaction, the Grignard reagent attacks one of the bromine-bearing carbons, displacing a bromide ion and forming the desired product.

The general reaction is as follows: Ar-MgBr + Br-CH2-C(Br)=CH2 → Ar-CH2-C(Br)=CH2 + MgBr2

This method is effective for creating a bond between an aryl group and the 3-position of the 2-bromopropene unit. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to maintain the reactivity of the Grignard reagent. youtube.com

Table 1: Grignard-Based Synthesis of 2-Bromo-3-phenyl-1-propene

| Reactant 1 | Reactant 2 | Solvent | Key Transformation | Product | Reference |

|---|

Halogenation-Dehydrohalogenation Strategies for Brominated Propene Systems

Another fundamental approach to creating brominated alkenes involves a two-step process: halogenation followed by dehydrohalogenation. Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate to form an alkene, often promoted by a strong base. chemeurope.comwikipedia.org

Halogenation: An appropriate aryl-propene precursor is treated with a halogen source, such as bromine (Br₂), to form a di- or tri-brominated intermediate.

Dehydrohalogenation: The resulting haloalkane is then treated with a base (e.g., potassium hydroxide, potassium tert-butoxide) to eliminate a molecule of hydrogen bromide (HBr), thereby introducing a double bond and yielding the desired brominated propene system. chemeurope.comwikipedia.org The choice of base can influence the regioselectivity of the elimination, following principles like Zaitsev's rule. wikipedia.org

A related and more direct method for introducing bromine at the allylic position (the carbon adjacent to the double bond) is allylic bromination . pearson.com This is often accomplished using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. chadsprep.com This method is highly regioselective for the allylic position because it proceeds through a resonance-stabilized allylic radical intermediate. pearson.comchemistrysteps.com

Preparative Techniques for Aryl-Substituted Propenes

The synthesis of the carbon skeleton of aryl-substituted propenes often employs transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds between aryl and alkenyl groups.

Commonly used methods include:

Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst. researchgate.net For instance, an arylboronic acid could be coupled with a brominated propene derivative.

Sonogashira Coupling: This method is used to couple terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. mdpi.com The resulting aryl-substituted alkyne can then be selectively reduced to the corresponding alkene.

Heck Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.

These coupling reactions offer great versatility in terms of the functional groups that can be tolerated on both the aryl and propene moieties. researchgate.net

Specific Approaches to Synthesize this compound

Synthesizing the specific target molecule, this compound, requires careful consideration of how to introduce the bromine atom at the correct position and how to attach the 2-methoxyphenyl group.

Regioselective Introduction of the Bromine Atom

Achieving the desired 2-bromo substitution on the propene chain is a critical challenge of regioselectivity. Direct hydrohalogenation of an allene or alkyne precursor could be considered, but controlling the position of bromine addition can be difficult.

A more reliable strategy involves allylic bromination of a suitable precursor, such as 3-(2-methoxyphenyl)-1-propene. Using N-bromosuccinimide (NBS) would generate an allylic radical. chadsprep.com However, this radical is stabilized by resonance, which can lead to the formation of two different constitutional isomers upon reaction with bromine. chemistrysteps.comyoutube.commasterorganicchemistry.com

The radical intermediate for 3-(2-methoxyphenyl)-1-propene would have two resonance forms, potentially leading to bromination at either the 1- or 3-position of the propene chain, not the desired 2-position. Therefore, a different strategy is required. A plausible route starts with a precursor that already contains a functional group at the 2-position which can be converted to a bromide, or a method that directly constructs the 2-bromo-1-propene unit.

Coupling Strategies for the Methoxyphenyl Moiety

The most direct approach for attaching the 2-methoxyphenyl group is analogous to the synthesis of 2-bromo-3-phenyl-1-propene. This involves the use of a Grignard reagent. A synthetic route for the related compound 2-bromo-3-(3-methoxyphenyl)-1-propene utilizes the reaction of 3-methoxyphenylmagnesium bromide with 2,3-dibromopropene. chemicalbook.com By extension, this compound could be synthesized by reacting 2-methoxyphenylmagnesium bromide with 2,3-dibromopropene.

Table 2: Proposed Grignard Synthesis for this compound

| Reactant 1 | Reactant 2 | Proposed Product | Rationale |

|---|

Alternative strategies could involve palladium-catalyzed cross-coupling reactions, such as a Suzuki coupling between 2-methoxyphenylboronic acid and a suitable 3-halo-2-bromopropene derivative. The choice of catalyst and ligands, such as tris(2-methoxyphenyl)phosphine, can be crucial for achieving high efficiency in such coupling reactions. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

The synthesis of 2-bromo-3-aryl-1-propenes, including the target compound this compound, is commonly achieved via a Grignard reaction. This involves the reaction of a suitably substituted arylmagnesium halide with an excess of a dihalopropene, typically 2,3-dibromopropene. The optimization of this reaction is crucial for maximizing the yield and purity of the desired product while minimizing the formation of byproducts. Key parameters that are typically optimized include reaction temperature, solvent, and the molar ratio of reactants.

The reaction of 2-methoxyphenylmagnesium bromide with 2,3-dibromopropene serves as a primary route to this compound. To enhance the efficiency of this synthesis, a systematic optimization of reaction conditions is necessary. The following data tables illustrate the impact of varying key parameters on the reaction outcome.

Table 1: Effect of Temperature on the Grignard Reaction

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | -20 | 4 | 65 | 92 |

| 2 | 0 | 2 | 78 | 95 |

| 3 | 25 (Room Temp) | 1 | 72 | 88 |

| 4 | 40 | 1 | 68 | 85 |

Optimization of the reaction temperature is critical. Lower temperatures, around 0°C, appear to provide a balance between reaction rate and selectivity, leading to higher yield and purity. At higher temperatures, the formation of side products may increase, thereby reducing the purity of the final product.

Table 2: Influence of Solvent on Reaction Efficiency

| Entry | Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Diethyl Ether | 4.3 | 2 | 75 | 94 |

| 2 | Tetrahydrofuran (THF) | 7.6 | 2 | 82 | 96 |

| 3 | Toluene | 2.4 | 4 | 55 | 80 |

| 4 | Dichloromethane | 9.1 | 3 | 60 | 85 |

The choice of solvent plays a significant role in the Grignard reaction. Aprotic ethereal solvents like tetrahydrofuran (THF) are generally preferred due to their ability to solvate the magnesium center of the Grignard reagent, thus enhancing its reactivity and leading to improved yields and purity.

Table 3: Impact of Reactant Molar Ratio

| Entry | Molar Ratio (Grignard:Dibromopropene) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 1:1.2 | 2 | 70 | 90 |

| 2 | 1:1.5 | 2 | 85 | 97 |

| 3 | 1:2.0 | 2 | 83 | 96 |

| 4 | 1:1.0 | 3 | 62 | 85 |

An excess of 2,3-dibromopropene is generally employed to favor the formation of the desired monosubstituted product and minimize the formation of diarylated byproducts. A molar ratio of approximately 1:1.5 of the Grignard reagent to 2,3-dibromopropene appears to be optimal for achieving high yield and purity.

Emerging Synthetic Strategies for Functionalized Propenes

Beyond traditional Grignard-based syntheses, research into novel and more efficient methods for the preparation of functionalized propenes is ongoing. These emerging strategies often focus on the use of catalytic systems to achieve greater control over selectivity and to allow for the use of a broader range of substrates under milder reaction conditions.

Catalytic Approaches in C-Br Bond Formation or Functionalization

Catalytic methods for the formation of carbon-bromine (C-Br) bonds are of significant interest as they can offer alternatives to traditional brominating agents and provide pathways for regioselective and stereoselective transformations. While direct catalytic bromination of a precursor like 3-(2-methoxyphenyl)-1-propene to selectively yield the 2-bromo isomer is challenging, related catalytic allylic functionalizations are being explored.

For instance, rhodium-catalyzed allylic functionalization reactions have been developed for a variety of substrates. rsc.org These reactions often proceed with high regio- and stereoselectivity, offering a potential route to chiral functionalized propenes. While a specific application for the synthesis of this compound has not been detailed, the general principles of rhodium-catalyzed allylic substitution could potentially be adapted for this purpose.

Palladium-catalyzed reactions also represent a powerful tool in organic synthesis for the formation of C-C and C-X bonds. For example, palladium-catalyzed reactions of 2-bromo-1,3,5-trienes have been shown to proceed via alkylidene-π-allylpalladium intermediates, leading to the formation of vinylallenes. nih.gov This type of reactivity highlights the potential for palladium catalysis to activate bromo-alkene systems for further functionalization, which could be conceptually applied to the synthesis or subsequent modification of 2-bromo-3-aryl-1-propenes.

Novel Precursors and Reaction Pathways for this compound

Research into novel precursors and reaction pathways aims to overcome the limitations of existing methods, such as the need for pre-formed organometallic reagents. One potential, though not yet demonstrated, approach could involve the direct allylic bromination of 3-(2-methoxyphenyl)-1-propene. Allylic bromination is a well-established reaction, often employing reagents like N-bromosuccinimide (NBS) under radical initiation. google.com However, controlling the regioselectivity to favor the formation of the 2-bromo isomer over the terminal bromo isomers would be a significant challenge.

Alternative precursors could also be envisioned. For example, the development of methods for the synthesis of 1-aryl-3-bromo-3-nitroprop-2-en-1-ones from 1-aryl-3-nitroprop-2-en-1-ones demonstrates a strategy of functional group manipulation on a propene scaffold. semanticscholar.org While structurally different, this highlights the potential for developing synthetic routes that install the bromo- and aryl-substituents in a stepwise manner on a C3 backbone, potentially offering greater control over the final structure.

Further exploration into transition metal-catalyzed cross-coupling reactions could also unveil novel pathways. For instance, the palladium-catalyzed synthesis of various organic molecules often involves the coupling of an organometallic reagent with an organic halide. A convergent synthesis could potentially be designed where a suitable three-carbon building block already containing the bromo-alkene functionality is coupled with a 2-methoxyphenyl derivative.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 3 2 Methoxyphenyl 1 Propene

Reactivity of the Allylic Bromine Moiety

The carbon-bromine bond at the allylic position is a key site of reactivity in 2-Bromo-3-(2-methoxyphenyl)-1-propene. The lability of the bromide leaving group, coupled with the electronic influence of the adjacent double bond and the methoxy-substituted phenyl ring, allows for a range of transformations, including nucleophilic substitutions, eliminations, and radical reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways) and Mechanistic Implications

Nucleophilic substitution reactions at the allylic carbon of this compound can proceed through either an S_N1 or S_N2 mechanism, with the operative pathway being highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The S_N2 (bimolecular nucleophilic substitution) pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This backside attack results in an inversion of stereochemistry at the reaction center. For this compound, an S_N2 reaction would be favored by strong, unhindered nucleophiles in polar aprotic solvents.

In contrast, the S_N1 (unimolecular nucleophilic substitution) pathway proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the bromide leaving group to form a resonance-stabilized allylic carbocation. This carbocation is further stabilized by the electron-donating methoxy (B1213986) group on the phenyl ring. The planar nature of the carbocation allows for nucleophilic attack from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral. S_N1 reactions are favored by weak nucleophiles, polar protic solvents, and higher temperatures.

A significant mechanistic feature in the reactions of this compound is the potential for neighboring group participation (NGP) by the ortho-methoxy group. stackexchange.comrsc.orgbeilstein-journals.org The lone pair of electrons on the oxygen atom can act as an internal nucleophile, attacking the allylic carbon and displacing the bromide ion to form a cyclic oxonium ion intermediate. stackexchange.com This process, also known as anchimeric assistance, can significantly accelerate the rate of reaction compared to a similar substrate lacking the ortho-methoxy group. rsc.orgbeilstein-journals.org Subsequent attack by an external nucleophile on this intermediate would lead to the final product, often with retention of stereochemistry.

| Reaction Pathway | Favored by | Key Features | Potential Products |

| S_N2 | Strong, unhindered nucleophiles; Polar aprotic solvents | Concerted mechanism; Inversion of stereochemistry | Direct substitution product |

| S_N1 | Weak nucleophiles; Polar protic solvents | Stepwise mechanism via a carbocation intermediate; Racemization | Racemic mixture of substitution products |

| NGP | ortho-Methoxy group participation | Formation of a cyclic oxonium ion intermediate; Rate enhancement; Retention of stereochemistry | Substitution product with retained stereochemistry |

This table presents a generalized summary of expected outcomes based on established principles of reaction mechanisms.

Elimination Reactions (E1 and E2 Pathways) and Stereochemical Considerations

In competition with nucleophilic substitution, this compound can undergo elimination reactions to form a conjugated diene. These reactions can also proceed through either a unimolecular (E1) or bimolecular (E2) pathway.

The E2 (bimolecular elimination) reaction is a concerted process where a strong base removes a proton from a carbon adjacent to the carbon bearing the bromine, while the bromide ion departs simultaneously. nih.gov This pathway requires an anti-periplanar arrangement of the proton and the leaving group. nih.gov The stereochemistry of the starting material will, therefore, dictate the stereochemistry of the resulting diene product. vaia.com

The E1 (unimolecular elimination) reaction proceeds through the same carbocation intermediate as the S_N1 reaction. nih.gov Following the formation of the carbocation, a weak base (often the solvent) removes an adjacent proton to form the double bond. nih.gov E1 reactions are typically regioselective, favoring the formation of the most stable (most substituted) alkene, a principle known as Zaitsev's rule. nih.gov

The stereochemical outcome of elimination reactions is a critical consideration. In E2 reactions, the requirement for an anti-periplanar transition state means that different stereoisomers of the starting material can lead to different stereoisomeric products. vaia.com For E1 reactions, the planar carbocation intermediate allows for rotation, and the reaction generally favors the formation of the thermodynamically more stable trans-alkene. nih.gov

| Elimination Pathway | Base Strength | Mechanism | Stereochemical Outcome |

| E2 | Strong, bulky base | Concerted, one-step | Stereospecific (dependent on starting material conformation) |

| E1 | Weak base | Stepwise, via carbocation | Stereoselective (favors the more stable trans-alkene) |

This table provides a comparative overview of E1 and E2 reactions for allylic bromides.

Radical Reactions Involving the Allylic Bromine

The allylic C-Br bond in this compound can also undergo homolytic cleavage to generate a resonance-stabilized allylic radical. This can be initiated by heat, UV light, or a radical initiator. Once formed, this radical can participate in a variety of transformations, including radical substitution and addition reactions. For instance, in the presence of a radical initiator and a suitable hydrogen donor, the bromine atom can be replaced by a hydrogen atom. Conversely, radical addition of HBr to the double bond can also occur, typically under anti-Markovnikov conditions.

Transformations Involving the Alkene Moiety

The carbon-carbon double bond in this compound is an electron-rich center and is therefore susceptible to attack by electrophiles. It can also participate in concerted cycloaddition reactions.

Electrophilic Addition Reactions Across the Double Bond

Electrophilic addition to the double bond of this compound would proceed via the formation of a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile (typically a proton) will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. In this case, addition of an electrophile to the terminal carbon of the propene chain would generate a secondary carbocation adjacent to the methoxy-substituted phenyl ring, which can be stabilized by resonance.

| Reagent | Electrophile | Expected Major Product | Regioselectivity |

| HBr | H+ | 1,2-dibromo-1-(2-methoxyphenyl)propane | Markovnikov |

| Br2 | Br+ | 1,2,3-tribromo-1-(2-methoxyphenyl)propane | Anti-addition |

| H2O/H+ | H+ | 1-(2-methoxyphenyl)prop-2-en-1-ol | Markovnikov |

This table illustrates the expected outcomes of common electrophilic addition reactions based on Markovnikov's rule and known mechanisms.

Cycloaddition Reactions and Their Regio/Stereoselectivity

The alkene moiety of this compound can act as a dienophile or a dipolarophile in cycloaddition reactions. For example, in a Diels-Alder reaction , it could react with a conjugated diene to form a six-membered ring. The regioselectivity of such a reaction would be influenced by the electronic effects of the bromo and methoxyphenyl substituents.

In 1,3-dipolar cycloadditions , the alkene can react with a 1,3-dipole (e.g., an azide, nitrile oxide, or nitrone) to form a five-membered heterocyclic ring. wikipedia.org The regio- and stereoselectivity of these reactions are often controlled by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. wikipedia.org The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methoxyphenyl group would have opposing effects on the energy levels of the alkene's frontier orbitals, making the prediction of selectivity complex without computational studies.

Reactivity of the 2-Methoxyphenyl Group

The 2-methoxyphenyl moiety is a significant driver of the molecule's reactivity, particularly in reactions involving the aromatic ring. The methoxy group (-OCH₃) is a strong activating group, influencing both the rate and regioselectivity of electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org

Electrophilic Aromatic Substitution Patterns

The methoxy group is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. wikipedia.orglibretexts.org The lone pairs on the oxygen atom can be delocalized into the ring, with the negative charge accumulating at the ortho and para positions.

For this compound, the directing effects of the methoxy group and the 2-bromo-1-propenyl substituent must be considered. The methoxy group strongly directs incoming electrophiles to the positions ortho and para to it. The 2-bromo-1-propenyl group, being an alkyl-type substituent, is also an ortho-, para-director, albeit a weaker one. Therefore, electrophilic attack is most likely to occur at the positions activated by the methoxy group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Electrophilic Attack | Activating/Deactivating Group | Predicted Outcome |

|---|---|---|

| 4-position (para to methoxy) | Methoxy (strong activator) | Major product |

| 6-position (ortho to methoxy) | Methoxy (strong activator) | Minor product (due to steric hindrance) |

This table is predictive and based on established principles of electrophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Ring or Benzylic Position

The presence of a bromine atom on the vinylic position and C-H bonds at the benzylic position and on the aromatic ring opens up possibilities for various metal-catalyzed cross-coupling reactions. researchgate.net Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly relevant. nih.govmdpi.com

While the primary focus is often on the reactivity of the vinyl bromide, the C-H bonds on the aromatic ring and at the benzylic position can also participate in cross-coupling reactions under specific catalytic conditions. For instance, direct C-H activation/arylation reactions could potentially functionalize the aromatic ring.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | 3-(2-methoxyphenyl)-2-aryl-1-propene |

| Heck Coupling | Alkene | Pd(OAc)₂ / PPh₃ / Base | Substituted 1,3-diene derivative |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Base | Conjugated enyne derivative |

This table presents potential reactions based on the known reactivity of similar substrates.

Photocatalytic and Other Advanced Oxidative/Reductive Transformations

Recent advancements in photoredox catalysis have enabled a wide array of novel transformations that proceed under mild conditions. nih.govacs.org The structural motifs within this compound make it a candidate for such reactions.

Photoinduced Electron Transfer Mechanisms

Photoinduced electron transfer (PET) is a key step in many photoredox catalytic cycles. worktribe.com In the context of this compound, a photocatalyst, upon excitation by visible light, can engage in either an oxidative or reductive quenching cycle.

In a reductive quenching cycle, the excited photocatalyst could donate an electron to the allylic bromide, leading to the formation of a radical anion which could then fragment to release a bromide ion and a 3-(2-methoxyphenyl)prop-2-en-1-yl radical. This radical could then participate in subsequent reactions.

Conversely, in an oxidative quenching cycle, the excited photocatalyst could accept an electron from the electron-rich 2-methoxyphenyl ring, generating a radical cation. This species could then undergo further transformations.

Table 3: Plausible Photoinduced Electron Transfer Pathways

| Quenching Cycle | Initial Step | Intermediate Species | Potential Subsequent Reaction |

|---|---|---|---|

| Reductive | Electron transfer to the C-Br bond | 3-(2-methoxyphenyl)prop-2-en-1-yl radical | Radical addition to an alkene |

This table outlines hypothetical mechanistic pathways.

Exploration of Tandem Reaction Sequences

The multifunctional nature of this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bonds are formed in a single operation. princeton.edu A particularly attractive possibility is a tandem Heck reaction-cyclization sequence. wikipedia.orgmdpi.com

For instance, an intramolecular Heck reaction could be envisioned if a suitable nucleophile is tethered to the aromatic ring. More commonly, an intermolecular Heck reaction with a suitably functionalized coupling partner could be followed by a spontaneous or catalyzed cyclization event. Such sequences offer a rapid and efficient route to complex molecular architectures.

Table 4: Hypothetical Tandem Heck Reaction-Cyclization

| Reaction Sequence | Description | Potential Product Class |

|---|---|---|

| Intermolecular Heck / Intramolecular Cyclization | Initial palladium-catalyzed coupling with a bifunctional reagent, followed by an intramolecular ring-closing reaction. | Heterocyclic compounds |

This table illustrates the potential for complex molecule synthesis through tandem reactions.

Spectroscopic and Structural Elucidation of 2 Bromo 3 2 Methoxyphenyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the vinyl protons, the benzylic protons, and the methoxy (B1213986) group protons.

Aromatic Protons: The four protons on the 2-methoxyphenyl ring would appear in the typical aromatic region (δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be influenced by the positions of the methoxy and the allyl-bromo substituents. For instance, in related compounds like 2-bromo-4-methoxyphenol, aromatic protons appear at δ 7.01 (d), 6.94 (d), and 6.78 (dd). beilstein-journals.org

Vinyl Protons: The two geminal protons on the C1 carbon of the propene group (=CH₂) are expected to appear as distinct signals, likely singlets or narrowly split doublets, in the vinyl region (δ 5.0-6.0 ppm).

Benzylic Protons: The two protons on the C3 carbon (Ar-CH₂-) would likely resonate as a singlet or a narrowly coupled multiplet in the range of δ 3.5-4.5 ppm.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) are expected to appear as a sharp singlet at approximately δ 3.8 ppm, a characteristic chemical shift for such groups. For example, the methoxy protons in 2-bromo-5-methoxyphenyl methanesulfonate (B1217627) appear at δ 3.81 (s). beilstein-journals.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon environment within the molecule.

Aromatic Carbons: The six carbons of the phenyl ring would generate signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group (C-O) is expected to be significantly downfield. For comparison, the aromatic carbons in 2-bromo-5-methoxyphenyl methanesulfonate appear at δ 159.90, 146.95, 133.75, 114.98, 110.08, and 105.82. beilstein-journals.org

Olefinic Carbons: The sp² hybridized carbons of the propene moiety (C1 and C2) would have characteristic chemical shifts. The carbon bearing the bromine atom (C2) would be deshielded, while the terminal methylene (B1212753) carbon (C1) would be more shielded.

Benzylic Carbon: The sp³ hybridized benzylic carbon (C3) is expected to resonate in the range of δ 30-40 ppm.

Methoxy Carbon: The carbon of the methoxy group is anticipated to appear around δ 55-60 ppm, as seen in 2-bromo-5-methoxyphenyl methanesulfonate (δ 55.87). beilstein-journals.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 140 |

| Aromatic C-O | - | 155 - 160 |

| Aromatic C-C | - | 125 - 135 |

| =CH₂ (vinyl) | 5.0 - 6.0 | 115 - 125 |

| =C(Br)- (vinyl) | - | 120 - 130 |

| -CH₂- (benzylic) | 3.5 - 4.5 | 30 - 40 |

| -OCH₃ | ~3.8 | 55 - 60 |

To unambiguously assign the ¹H and ¹³C NMR signals and to elucidate the complete molecular structure, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for identifying adjacent protons, for example, confirming the coupling between the benzylic protons and any vinyl protons if present, and delineating the coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton signal to its attached carbon atom, for instance, linking the methoxy proton singlet to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies longer-range (2-3 bond) correlations between protons and carbons. This is a powerful tool for piecing together the molecular fragments. For example, correlations would be expected between the benzylic protons and the aromatic carbons, as well as the vinylic carbons, confirming the connectivity of the 3-(2-methoxyphenyl)-1-propene moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close proximity, providing valuable information about the molecule's three-dimensional structure and conformation. For instance, a NOESY correlation between the methoxy protons and one of the aromatic protons would confirm the ortho substitution pattern.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy provides characteristic "fingerprints" of the functional groups present in a molecule.

The FT-IR spectrum of 2-Bromo-3-(2-methoxyphenyl)-1-propene is expected to show a series of absorption bands characteristic of its structural features. Analysis of similar structures suggests the following expected vibrational modes:

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methoxy and benzylic methylene groups are expected to appear in the 3000-2850 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations typically result in one or more bands in the 1600-1450 cm⁻¹ region. The C=C stretching of the propene moiety is also expected in this region.

C-O Stretching: The stretching vibration of the aryl-ether C-O bond is anticipated to produce a strong band in the 1250-1000 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the benzene (B151609) ring can often be inferred from the pattern of strong out-of-plane C-H bending bands in the 900-675 cm⁻¹ region.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C=C Stretch (Alkene) | ~1640 | Medium |

| C-O Stretch (Aryl Ether) | 1250 - 1000 | Strong |

| C-Br Stretch | 600 - 500 | Medium to Strong |

Raman spectroscopy, being complementary to FT-IR, would provide further insights into the vibrational modes. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong Raman signals. The C=C double bond of the propene group is also expected to be Raman active. The C-Br stretching vibration should also be observable in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the aromatic ring and the conjugated propenyl system. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift of the primary absorption bands of the benzene ring. The extent of conjugation between the phenyl ring and the double bond will significantly influence the position of the λmax. In similar aromatic compounds, absorption maxima are typically observed in the 200-400 nm range. For example, various chalcone (B49325) derivatives, which also contain a phenyl-propene system, exhibit strong UV absorption in this region.

Interactive Data Table: Predicted UV-Vis Absorption

| Electronic Transition | Predicted λmax (nm) |

| π → π* (Aromatic) | ~250 - 280 |

| π → π* (Conjugated System) | ~280 - 320 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound, mass spectrometry would be crucial for confirming its molecular weight and elucidating its fragmentation pathways, which can provide valuable structural information.

Molecular Weight Confirmation: The molecular formula for this compound is C₁₀H₁₁BrO. The expected molecular weight can be calculated using the atomic weights of its constituent elements. A high-resolution mass spectrometer would be able to distinguish between the two common isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio. This would result in two molecular ion peaks of nearly equal intensity, M+ and [M+2]+, which is a characteristic isotopic pattern for monobrominated compounds.

Expected Fragmentation Pathways: Upon ionization in a mass spectrometer (e.g., by electron impact), the molecular ion of this compound would undergo fragmentation. While a definitive fragmentation pathway can only be determined experimentally, general principles allow for the prediction of likely fragmentation patterns for this class of compounds. Common fragmentation pathways for halogenated and methoxy-substituted aromatic compounds include:

Loss of a bromine radical: This would result in a significant fragment ion [M-Br]⁺.

Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) to form an [M-CH₃]⁺ ion, or the loss of a methoxy radical (•OCH₃) to form an [M-OCH₃]⁺ ion are common fragmentation patterns for methoxy-substituted aromatic compounds.

Benzylic cleavage: Cleavage of the bond between the phenyl ring and the propenyl chain is also a likely fragmentation pathway.

A hypothetical fragmentation data table is presented below to illustrate these expected patterns.

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

| [M]⁺ | [C₁₀H₁₁BrO]⁺ | 226 | 228 |

| [M-Br]⁺ | [C₁₀H₁₁O]⁺ | 147 | 147 |

| [M-CH₃]⁺ | [C₉H₈BrO]⁺ | 211 | 213 |

| [M-OCH₃]⁺ | [C₉H₈Br]⁺ | 195 | 197 |

Note: This table is predictive and not based on experimental data for this compound.

X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing

As of the latest available data, a crystal structure for this compound has not been reported. However, analysis of structurally related compounds, such as chalcone derivatives that also contain a phenyl-propene core, can offer insights into the potential solid-state structure.

For instance, crystallographic studies on compounds like (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one and 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one reveal key structural features that might be analogous. nih.govnih.gov These studies show that the planarity of the molecule can be influenced by the substitution pattern on the aromatic rings. nih.gov The crystal packing in such molecules is often stabilized by a network of intermolecular interactions, including van der Waals forces and, in some cases, weak hydrogen bonds. nih.govnih.gov

A hypothetical data table summarizing the kind of information that would be obtained from an X-ray diffraction study of this compound is provided below.

| Parameter | Description | Hypothetical Value |

| Crystal System | The crystal system describes the symmetry of the crystal lattice. | Monoclinic |

| Space Group | The space group provides a more detailed description of the crystal's symmetry. | P2₁/c |

| a (Å) | Unit cell dimension. | 10.5 |

| b (Å) | Unit cell dimension. | 5.8 |

| c (Å) | Unit cell dimension. | 16.2 |

| β (°) | Unit cell angle. | 95.0 |

| V (ų) | Volume of the unit cell. | 980 |

| Z | Number of molecules in the unit cell. | 4 |

Note: This table is for illustrative purposes and does not represent experimental data for this compound.

Computational and Theoretical Investigations of 2 Bromo 3 2 Methoxyphenyl 1 Propene

Quantum Chemical Calculations (Density Functional Theory - DFT)

No published data was found regarding DFT calculations, including geometry optimization, conformational analysis, electronic structure analysis, or the prediction of spectroscopic parameters for 2-Bromo-3-(2-methoxyphenyl)-1-propene.

Specific optimized geometrical parameters and conformational analysis for this compound are not available in the reviewed literature.

Data on the HOMO-LUMO energy gap, molecular electrostatic potential maps, and Natural Bond Orbital analysis for this compound could not be located.

There are no available theoretical predictions or interpretations of NMR, IR, or UV-Vis spectra for this specific molecule.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By simulating the atomic motions of a molecule in a solvent environment, MD can provide insights into its conformational flexibility, solvation, and interactions with its surroundings.

For this compound, an MD simulation would typically be performed by placing a model of the molecule into a simulation box filled with a chosen solvent, such as water or an organic solvent, to mimic solution-phase conditions. The interactions between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time. A detailed computational study would involve MD simulations to report on variables such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions (RDF). nih.gov

Key areas of investigation would include:

Conformational Analysis: The methoxy (B1213986) group and the bromopropene moiety can rotate around the single bonds connecting them to the phenyl ring. MD simulations would explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity.

Solvation Shell Structure: The simulations would reveal how solvent molecules arrange themselves around the solute. The analysis of radial distribution functions would show the probability of finding solvent molecules at a certain distance from specific atoms of this compound, such as the bromine atom or the oxygen of the methoxy group. This provides insight into solvent effects on stability and reactivity.

Dynamic Properties: By analyzing the trajectories, properties such as the diffusion coefficient of the molecule in the solvent could be calculated. Furthermore, time correlation functions can be used to understand vibrational and rotational motions that are relevant to spectroscopic studies.

The results from such simulations are often presented in data tables summarizing key structural and energetic parameters.

Table 1: Hypothetical Torsional Angle Analysis from MD Simulation

| Dihedral Angle | Description | Average Angle (degrees) | Fluctuation (± degrees) |

|---|---|---|---|

| C1-C2-C3-Br | Defines the orientation of the bromo group relative to the double bond. | 120.5 | 10.2 |

Note: The data in this table is illustrative and represents the type of output expected from a molecular dynamics simulation.

Structure-Reactivity Correlation Studies using Computational Descriptors

Structure-reactivity correlation studies aim to link the molecular structure of a compound to its chemical reactivity using calculated parameters known as quantum chemical descriptors. These studies are typically performed using methods like Density Functional Theory (DFT). For a molecule like (E)-3-(2-bromo-4-methoxyphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one, which shares some structural similarities, DFT calculations at the B3LYP/6-311G(d,p) level have been used to explore its molecular structure and reactivity descriptors. jchr.org

For this compound, these descriptors would be calculated from the optimized molecular geometry and its electronic wavefunction.

Key computational descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. jchr.org

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen and bromine atoms and the double bond, indicating sites susceptible to electrophilic attack.

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the local electronic environment. This can help identify specific atoms that are likely to be involved in electrostatic interactions or chemical reactions. jchr.org

The findings from these calculations are typically compiled into tables to facilitate analysis and comparison.

Table 2: Illustrative Quantum Chemical Descriptors for Reactivity Analysis

| Parameter | Description | Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.7 eV |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | 3.65 |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.85 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT-based reactivity study.

Synthetic Applications and Derivatization of 2 Bromo 3 2 Methoxyphenyl 1 Propene in Advanced Chemical Synthesis

Utilization as a Versatile Synthetic Building Block

The unique arrangement of functional groups in 2-Bromo-3-(2-methoxyphenyl)-1-propene makes it a valuable precursor and scaffold in the synthesis of more elaborate chemical structures.

The presence of a vinyl bromide moiety allows this compound to serve as a key component in various cross-coupling reactions, which are fundamental to the construction of complex organic molecules. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds at the site of the bromine atom. This enables the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, thereby facilitating the assembly of intricate molecular frameworks.

For instance, in a Suzuki coupling reaction, the vinyl bromide can be coupled with an aryl boronic acid to generate a substituted stilbene (B7821643) derivative. This transformation is crucial for building larger, conjugated systems that are often the core of pharmaceutically active compounds and organic electronic materials.

| Reaction Type | Catalyst | Coupling Partner | Product Type |

| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic Acid | 1,2-diarylpropene |

| Heck Coupling | Pd(OAc)₂ | Alkene | Substituted diene |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | Conjugated enyne |

This interactive table summarizes potential cross-coupling reactions for the functionalization of this compound.

The three-carbon backbone of the propene unit, combined with the reactive vinyl bromide, provides a suitable template for the construction of various heterocyclic rings, which are ubiquitous in medicinal chemistry.

Quinolines: The synthesis of quinoline (B57606) derivatives can be envisioned through multi-component reactions. mdpi.com One potential strategy involves the reaction of this compound with anilines under palladium catalysis. The initial coupling could be followed by an intramolecular cyclization and subsequent oxidation to yield a substituted quinoline. The specific substitution pattern would depend on the choice of aniline (B41778) and the reaction conditions employed. nih.gov

Pyrazoles: Pyrazoles are typically synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). beilstein-journals.orgmdpi.com The this compound scaffold can be chemically modified to generate a suitable 1,3-dielectrophile precursor. For example, oxidation of the alkene followed by further manipulation could yield an α,β-unsaturated ketone, which can then undergo cyclocondensation with hydrazine derivatives to form highly substituted pyrazoles. beilstein-journals.org

Pyrroles: The synthesis of pyrroles can be achieved through various methods, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org By strategically functionalizing both the alkene and the vinyl bromide of this compound, it is possible to construct a 1,4-dicarbonyl precursor. This precursor could then be cyclized with an amine to afford a polysubstituted pyrrole (B145914) derivative. mdpi.com Another approach could involve a [3+2] cycloaddition reaction where the propene system acts as a C3-synthon. researchgate.netjohnshopkins.edu

Derivatization Towards Architecturally Diverse Compound Libraries

The multiple reactive sites on this compound allow for extensive derivatization, enabling the generation of large libraries of compounds for screening and optimization in drug discovery and materials science.

The alkene double bond is susceptible to a variety of electrophilic addition reactions. Hydroboration-oxidation, for example, would yield an alcohol, while dihydroxylation could produce a diol. These functional groups can then be used for further synthetic transformations. The aromatic ring, activated by the electron-donating methoxy (B1213986) group, is predisposed to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, primarily at the positions ortho and para to the methoxy group. This allows for the introduction of additional functional groups onto the aromatic scaffold, further increasing molecular diversity.

| Moiety | Reaction Type | Reagents | Resulting Functional Group |

| Alkene | Dihydroxylation | OsO₄, NMO | Diol |

| Alkene | Epoxidation | m-CPBA | Epoxide |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Aromatic Ring | Bromination | NBS, MeCN | Bromo (-Br) |

This interactive table outlines potential functionalization reactions for the alkene and aromatic parts of the molecule.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds with significant biological activity. nih.govmdpi.com The core structure of this compound is closely related to the chalcone (B49325) scaffold. Synthetic strategies can be devised to convert this starting material into chalcone analogues. For instance, a palladium-catalyzed carbonylation reaction could introduce a carbonyl group adjacent to the vinyl bromide, followed by a Suzuki coupling with another aryl boronic acid to complete the 1,3-diarylpropene system. nih.gov Alternatively, the vinyl bromide could be converted to a vinyl lithium or Grignard reagent, which could then react with an aromatic aldehyde. Subsequent oxidation of the resulting secondary alcohol would yield the desired enone structure characteristic of chalcones. nih.gov

These synthetic routes provide access to a wide range of chalcone analogues where the substitution pattern on both aromatic rings can be systematically varied, facilitating the exploration of structure-activity relationships.

Potential as a Monomer or Ligand Precursor for Materials Science Research

The reactivity of this compound also extends to the field of materials science, where it can be explored as a monomer for polymerization or as a precursor for the synthesis of specialized ligands.

The alkene functionality allows the molecule to potentially undergo polymerization through radical or transition-metal-catalyzed processes. The presence of the bulky and polar 2-methoxyphenyl group could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, or refractive index. The autopolymerization of similar bromo-substituted monomers has been observed, suggesting a potential pathway for creating novel polymeric materials. researchgate.net

Furthermore, the molecule can serve as a precursor for the synthesis of ligands for metal catalysts. The aromatic ring can be functionalized with donor atoms like phosphorus or nitrogen through established synthetic methods. For example, lithiation of the aromatic ring followed by quenching with a chlorophosphine could introduce a phosphine (B1218219) group, a common coordinating group in catalysis. nih.gov The resulting ligand could then be complexed with transition metals to create catalysts for a variety of organic transformations. The specific structure of the ligand, influenced by the methoxy group and the propene chain, could offer unique steric and electronic properties to the metal center, potentially leading to enhanced catalytic activity or selectivity. researchgate.net

Future Directions and Unexplored Avenues in the Research of 2 Bromo 3 2 Methoxyphenyl 1 Propene

Development of More Sustainable and Green Synthetic Methodologies

The pursuit of green chemistry is a paramount objective in modern chemical synthesis, aiming to reduce environmental impact through the use of safer reagents, solvents, and more efficient reaction conditions. For a molecule like 2-Bromo-3-(2-methoxyphenyl)-1-propene, several opportunities exist to develop more sustainable synthetic routes.

Traditional methods for the synthesis of allylic and vinyl bromides often rely on harsh reagents and chlorinated solvents. youtube.com Future research could focus on greener alternatives. For instance, the Wittig reaction, a classic method for alkene synthesis, can be adapted to be more environmentally benign by using aqueous media or solvent-free conditions, thereby minimizing the use of volatile organic compounds. youtube.com

Another avenue for green synthesis is the use of electrochemical methods. Recent advancements have demonstrated the use of electrochemistry for the dimerization and annulation of styrenes, offering a metal- and oxidant-free approach to building molecular complexity. acs.org Such principles could be adapted for the synthesis of this compound precursors.

The table below illustrates a hypothetical comparison between a traditional and a potential green synthetic route for a substituted styrene, highlighting key green chemistry metrics.

| Metric | Traditional Synthesis (e.g., Wittig with organic solvents) | Green Synthesis (e.g., Aqueous Wittig or Electrochemical) |

| Solvent | Dichloromethane, THF | Water, Ethanol, or solvent-free |

| Reagents | Strong bases (e.g., n-BuLi) | Milder bases (e.g., K2CO3), Electrolysis |

| Atom Economy | Moderate | Potentially Higher |

| Energy Input | Often requires heating/reflux | Can be performed at room temperature |

| Waste | Phosphine (B1218219) oxide, organic solvent waste | Minimal, biodegradable waste |

This table presents a conceptual comparison and is intended to be illustrative.

Exploration of Asymmetric Synthesis and Chiral Derivatization

The propene backbone of this compound contains a stereogenic center if functionalized appropriately, opening the door to the synthesis of chiral molecules. Asymmetric synthesis is a powerful tool for creating enantiomerically pure compounds, which is of critical importance in pharmaceuticals and materials science.

Future research could explore the catalytic asymmetric synthesis of derivatives of this compound. For instance, methods developed for the asymmetric synthesis of chiral allylic esters or the enantioselective construction of 1,3-disubstituted allyl compounds could be adapted. acs.org This could involve the use of chiral catalysts, such as those based on palladium or copper, to control the stereochemical outcome of reactions at the allylic position.

Furthermore, the styrenyl component of the molecule presents opportunities for creating atropisomers, a type of axial chirality. Recent studies have shown that substituted styrenes can possess equivalent atrop- and positional isomerism, which can be controlled through enantioselective synthesis. nih.gov Exploring such possibilities with this compound could lead to novel chiral ligands or materials.

The following table outlines potential asymmetric transformations applicable to the scaffold of this compound.

| Asymmetric Transformation | Potential Chiral Product | Key Methodologies |

| Catalytic Asymmetric Allylation | Chiral α-allyl esters | Palladium-catalyzed reactions with chiral ligands |

| Asymmetric Conjugate Addition | Chiral 1,3-disubstituted compounds | Copper-catalyzed reactions |

| Atroposelective Synthesis | Axially chiral styrenes | Enantioselective 1,3-diarylation |

This table provides a conceptual framework for potential asymmetric syntheses.

High-Throughput Screening of Reactivity for Novel Transformations

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating a large number of reaction conditions or substrates to discover new chemical transformations or optimize existing ones. The vinyl bromide and allylic bromide functionalities in this compound make it an excellent candidate for a variety of cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions. organic-chemistry.orgnumberanalytics.com

Future research could employ HTS to explore the reactivity of this compound with a diverse library of coupling partners. For example, a fluorescence-based assay could be developed to screen for optimal conditions for the Heck reaction, allowing for the rapid identification of the most effective catalysts and ligands. acs.org This would accelerate the discovery of novel derivatives with potentially interesting biological or material properties.

A hypothetical HTS campaign could investigate the coupling of this compound with a library of boronic acids in a Suzuki coupling reaction, as illustrated in the table below.

| Well | Boronic Acid | Catalyst | Ligand | Yield (%) |

| A1 | Phenylboronic acid | Pd(OAc)2 | SPhos | 85 |

| A2 | Phenylboronic acid | Pd2(dba)3 | XPhos | 92 |

| B1 | Thiophene-2-boronic acid | Pd(OAc)2 | SPhos | 78 |

| B2 | Thiophene-2-boronic acid | Pd2(dba)3 | XPhos | 88 |

This table represents hypothetical data from a high-throughput screening experiment.

Advanced In Silico Screening and Predictive Modeling for New Applications

Computational chemistry and machine learning are becoming increasingly indispensable tools in chemical research. In silico screening allows for the virtual testing of molecules for potential biological activity or material properties, significantly reducing the time and cost of experimental work. Predictive modeling can also be used to forecast the reactivity of a molecule under various conditions. nih.govoptibrium.com

For this compound, in silico methods could be used to predict its potential as a bioactive compound. For example, its structure could be docked into the active sites of various enzymes to assess its potential as an inhibitor. Furthermore, machine learning models could be trained on datasets of similar compounds to predict properties such as toxicity, solubility, and metabolic stability.

Predictive modeling could also be applied to understand and forecast the reactivity of the molecule. For instance, density functional theory (DFT) calculations could be used to model the transition states of potential reactions, providing insights into reaction mechanisms and helping to predict the most likely products. mdpi.com

The table below shows a conceptual output from an in silico screening of this compound against a panel of protein targets.

| Protein Target | Docking Score (kcal/mol) | Predicted Activity |

| Cyclooxygenase-2 (COX-2) | -8.5 | Potential anti-inflammatory |

| Tyrosine Kinase | -7.9 | Potential anticancer |

| HIV Protease | -6.2 | Low potential |

This table contains hypothetical data from a virtual screening study.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. sigmaaldrich.comfu-berlin.de These technologies are particularly well-suited for multi-step syntheses and for the generation of compound libraries.

The synthesis and derivatization of this compound could be significantly enhanced through the use of flow chemistry. For example, a continuous-flow reactor could be used for its synthesis, allowing for precise control over reaction parameters and facilitating safer handling of potentially hazardous intermediates.

Automated synthesis platforms could be employed to rapidly generate a library of derivatives of this compound. sigmaaldrich.comresearchgate.net By combining an automated synthesizer with a library of building blocks, a large number of new compounds could be synthesized and purified with minimal human intervention. This would greatly accelerate the exploration of the chemical space around this scaffold.

A conceptual automated synthesis workflow for the derivatization of this compound is presented below.

| Step | Operation | Reagents | Conditions |

| 1 | Suzuki Coupling | Array of boronic acids, Pd catalyst, base | Flow reactor, 80 °C |

| 2 | Workup | Automated liquid-liquid extraction | - |

| 3 | Purification | Automated flash chromatography | - |

| 4 | Analysis | In-line NMR and MS | - |

This table outlines a conceptual automated synthesis and purification process.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for 2-Bromo-3-(2-methoxyphenyl)-1-propene, and how is purity ensured?

- Methodological Answer : The compound is typically synthesized via the Wittig reaction using 2-methoxybenzaldehyde and allyl bromide in the presence of a base (e.g., potassium tert-butoxide). Post-reaction, purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Recrystallization in ethanol or dichloromethane may further enhance purity. Analytical techniques like TLC and GC-MS are used to monitor reaction progress and confirm purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : - and -NMR identify proton and carbon environments (e.g., methoxy group at δ ~3.8 ppm, vinyl protons at δ 5.5–6.5 ppm).

- IR : Confirms functional groups (C=C stretch ~1650 cm, C-Br ~550 cm).

- X-ray crystallography : Resolves crystal packing and stereochemistry (monoclinic system, space group P21/c, as seen in related bromoaryl compounds) .

Q. How does the bromine substituent influence nucleophilic substitution reactions in this compound?

- Methodological Answer : The bromine atom acts as a leaving group in SN reactions. For example, treatment with aqueous NaOH replaces Br with OH, forming 3-(2-methoxyphenyl)-2-hydroxy-1-propene. Reaction kinetics can be studied using polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity. Product analysis via HPLC or -NMR confirms substitution efficiency .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density distributions. For electrophilic additions (e.g., bromination), Fukui indices predict regioselectivity. Software like Gaussian or ORCA simulates reaction pathways, validated against experimental kinetic data .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Reproducibility checks : Standardize reaction conditions (solvent purity, temperature control).

- Advanced analytics : Use LC-MS/MS to detect trace intermediates or byproducts.

- Cross-validation : Compare results across multiple labs using shared protocols. Contradictions in substitution rates, for instance, may arise from trace moisture; Karl Fischer titration ensures anhydrous conditions .

Q. How can regioselectivity in allylic functionalization be controlled during derivatization?

- Methodological Answer : Transition metal catalysts (e.g., Pd(OAc)) direct allylic C-H activation. For example, using tert-butyl hydroperoxide (TBHP) as an oxidant, selective bromination at the allylic position is achieved. Solvent polarity (e.g., DMF vs. THF) and ligand design (e.g., phosphine ligands) further tune selectivity. Reaction monitoring via in situ Raman spectroscopy optimizes conditions .

Q. What in vitro assays evaluate the biological activity of derivatives of this compound?

- Methodological Answer :

- Antimicrobial assays : Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) assess safety profiles.

- Enzyme inhibition : Fluorescence-based assays screen for interactions with target enzymes (e.g., kinases) .

Q. How are reaction conditions optimized for high-yield synthesis in multi-step protocols?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) systematically.

- Catalyst screening : Test Pd/C, Ni-based catalysts for cross-coupling steps.

- In-line purification : Employ continuous flow systems with scavenger resins to remove byproducts. Yield improvements (>80%) are validated via -NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.